molecular formula C13H14N4O2S B2791021 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide CAS No. 2097869-01-5

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide

Cat. No. B2791021
M. Wt: 290.34
InChI Key: TXYCEGILUWOWTF-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CCT251236 and is a potent inhibitor of the protein kinase PAK4.

Mechanism Of Action

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide inhibits PAK4 by binding to its ATP-binding site. This prevents the kinase from phosphorylating its downstream targets, which are involved in processes such as cell migration, invasion, and proliferation.

Biochemical And Physiological Effects

Inhibition of PAK4 by N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide has been shown to have several biochemical and physiological effects. It inhibits cancer cell growth and invasion, induces cell cycle arrest, and promotes apoptosis. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide in lab experiments is its potency as a PAK4 inhibitor. This allows for lower concentrations of the compound to be used, reducing the risk of non-specific effects. However, one limitation is that it is a relatively new compound, and its long-term effects and potential toxicity are still being studied.

Future Directions

There are several future directions for research related to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide. One direction is to study its potential as a therapeutic agent for cancer treatment. Another direction is to study its effects on other signaling pathways and cellular processes. Additionally, its potential as a tool for studying PAK4 signaling in various biological systems could be explored.

Synthesis Methods

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide involves a multi-step process. The first step involves the synthesis of 3-cyclopropyl-6-oxo-1,4-dihydropyridazine-1-carboxylic acid, which is then reacted with thionyl chloride to yield the corresponding acid chloride. The acid chloride is then reacted with 2-aminoethylthiol to yield N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiocarbamoyl chloride. Finally, the thiocarbamoyl chloride is reacted with ammonium hydroxide to yield N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide.

Scientific Research Applications

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide has been extensively studied for its potential applications in cancer research. PAK4, the protein kinase that this compound inhibits, is overexpressed in many types of cancer, including breast, lung, and pancreatic cancer. Inhibition of PAK4 has been shown to inhibit cancer cell growth and invasion, making it a promising target for cancer therapy.

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S/c18-12-4-3-10(9-1-2-9)16-17(12)6-5-14-13(19)11-7-20-8-15-11/h3-4,7-9H,1-2,5-6H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXYCEGILUWOWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)thiazole-4-carboxamide

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